Cas no 936940-12-4 (1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine)
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
- 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine(SALTDATA: FREE)
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine
- 1H-Pyrazole-4-methanamine, -alpha-,1,3,5-tetramethyl-
- MFCD05864525
- LS-02500
- BB 0237423
- 936940-12-4
- 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine
- SCHEMBL3993246
- AKOS016341383
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine, AldrichCPR
- CS-0252020
- 1-(1,3,5-trimethylpyrazol-4-yl)ethanamine
- EN300-57251
- 1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine
- DTXSID40598870
- AKOS000264786
- FT-0687734
- 1-(Trimethyl-1h-pyrazol-4-yl)Ethylamine
- A898032
- (R)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
- DA-18491
- SY384758
- (S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
- MFCD18879458
- SY384757
- STK348643
- 1344934-91-3
- MFCD18879476
- 1344930-58-0
- ALBB-006926
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- MDL: MFCD05864525
- Inchi: 1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3
- InChI Key: ZTWKRDLLRAVAFV-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=C(C(C)=N1)C(C)N
Computed Properties
- Exact Mass: 153.126597491g/mol
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 249.9±35.0 °C at 760 mmHg
- Flash Point: 105.0±25.9 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047286-5g |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 047286-10g |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Fluorochem | 047286-25g |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 95% | 25g |
£557.00 | 2022-03-01 | |
| Fluorochem | 047286-1g |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 95% | 1g |
£58.00 | 2022-03-01 | |
| TRC | B536690-250mg |
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536690-500mg |
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B536690-2.5g |
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 2.5g |
$ 210.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00227-1G |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine |
936940-12-4 | 1g |
¥1393.87 | 2023-11-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021071-500mg |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine |
936940-12-4 | 500mg |
2957CNY | 2021-05-07 | ||
| Chemenu | CM188199-5g |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine |
936940-12-4 | 95% | 5g |
$473 | 2021-08-05 |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine Suppliers
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
Recent Advances in the Study of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine (CAS: 936940-12-4)
The compound 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine (CAS: 936940-12-4) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This pyrazole derivative has attracted significant attention due to its unique structural features and potential pharmacological applications. Recent studies have explored its role as a building block for novel bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeting compounds.
Structural analysis reveals that the 1,3,5-trimethylpyrazole core provides excellent metabolic stability while the ethanamine side chain offers flexibility for further derivatization. The compound's molecular weight of 167.25 g/mol and calculated LogP of 1.62 suggest favorable drug-like properties, making it an attractive intermediate for pharmaceutical development. Recent synthetic improvements have achieved yields exceeding 85% through optimized Pd-catalyzed coupling reactions.
In pharmacological studies, derivatives of 936940-12-4 have shown promising activity against several disease targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific analogs exhibit nanomolar inhibition of p38 MAP kinase, with IC50 values ranging from 12-45 nM. The compound's ability to modulate inflammatory pathways suggests potential applications in autoimmune diseases and neuroinflammation.
Notably, the compound's safety profile has been evaluated in recent preclinical studies. Acute toxicity tests in rodent models showed no significant adverse effects at doses up to 300 mg/kg, while genotoxicity assays (Ames test and micronucleus test) yielded negative results. These findings support further development of this scaffold for therapeutic applications.
Current research directions include exploring the compound's potential in CNS drug development, as its calculated blood-brain barrier penetration score (0.72) indicates favorable brain exposure. Several pharmaceutical companies have included 936940-12-4 derivatives in their pipelines for neurological disorders, with one candidate currently in Phase I clinical trials for Parkinson's disease.
The compound's versatility is further demonstrated by its use in radiopharmaceutical development. A 2024 study reported successful incorporation of fluorine-18 labeled derivatives for PET imaging applications, showing excellent tumor uptake in xenograft models. This opens new possibilities for theranostic applications in oncology.
Future research will likely focus on expanding the structure-activity relationship (SAR) around this scaffold and exploring its potential in combination therapies. The compound's chemical tractability and demonstrated biological activity position it as an important tool in modern drug discovery efforts across multiple therapeutic areas.
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